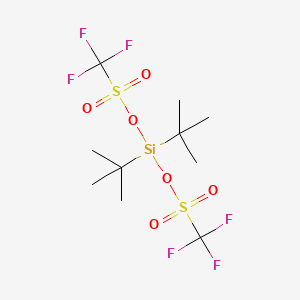

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane

Overview

Description

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is a silicon-based compound that exhibits high electrophilicity, which makes it an excellent silylation reagent. It is used in the synthesis of various organosilicon compounds, including bifunctional silanes and heterocycles. The presence of the triflate groups in the molecule enhances its reactivity, allowing it to participate in a range of chemical transformations .

Synthesis Analysis

The synthesis of this compound involves the displacement of phenyl, chloro, and methyl groups in corresponding mono- and di-silanes. Phenyl groups are displaced more rapidly than chloro and methyl groups, and the presence of a triflate group at the same silicon atom strongly deactivates the unreacted groups. This deactivation is less pronounced when the triflate group is at an adjacent silicon atom . Additionally, the synthesis of related compounds, such as tert-butylpentafluorophenylmethylchlorosilane, involves the reaction of organolithium compounds with silicon tetrafluoride .

Molecular Structure Analysis

The molecular structure of this compound-related compounds has been elucidated through X-ray diffraction studies. For instance, the crystal structures of N,N'-di-tert-butyl-2,3,5,6-tetrasilapiperazine and N,N'-diisopropyl-2,2-diphenyl-2,4,5-trisilaimidazolidine have been determined, revealing the conformation of the rings and the planar configuration of nitrogen atoms within the molecules .

Chemical Reactions Analysis

This compound reacts with acidic element-hydrogen compounds to form new functional di-tert-butylsilanes or heterocycles. When only one triflate group is substituted, functionally substituted silyltriflates are obtained, which have significant synthetic potential . Other reactions include the stereoretentive addition of N-tert-butylsulfonyl-α-amido silanes to various carbonyl compounds and imines, yielding coupling products with high enantiospecificity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by the presence of bulky tert-butyl groups and the highly electronegative triflate groups. These groups confer stability towards hydrolysis and allow the formation of hydrolytically stable derivatives suitable for analytical techniques such as gas chromatography . The steric hindrance induced by the tert-butyl groups also affects the reactivity and stability of the compounds, as seen in the synthesis of overcrowded molecules like 1,1,3,3-tetra-tert-butyldisiloxane-1,3-diol .

Scientific Research Applications

Silylation Properties and Synthetic Potential

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane exhibits excellent silylation properties due to its high electrophilicity. It can react with acidic element-hydrogen compounds, leading to new functional di-tert-butylsilanes and heterocycles. Substituting one triflate group results in functionally substituted silyltriflates with significant synthetic potential (Uhlig, 1991).

Diastereoselective Addition in Organic Synthesis

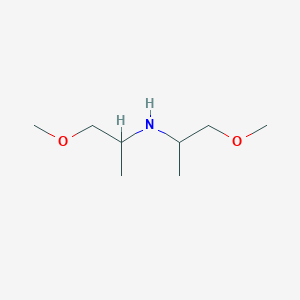

In organic synthesis, diastereoselective addition of various substituted silanes to chiral N-tert-butanesulfinylimines has been achieved, producing sulfinamides with excellent diastereoselectivity. The use of Me3SiO(-)/Bu4N(+) as a Lewis base activator has enabled a general procedure for all silane reagents, including less reactive aromatic derivatives (Das & O’Shea, 2015).

Reactions with Triflates in Organometallic Chemistry

In the field of organometallic chemistry, reactions with silanes containing two triflate groups have been studied. The displacement of various groups in mono- and di-silanes by triflates has been explored, with reactions proceeding more rapidly with certain groups and being influenced by the presence of a triflate group (Matyjaszewski & Chen, 1988).

Application in Antioxidant Synthesis

A new kind of antioxidant containing an alkoxysilyl group and a 2,6-di-tert-butylphenol stabilizing moiety was synthesized using this compound. This compound has been tested in isotactic poly(propylene), showing its potential in stabilizing polymers against oxidative degradation (Nedelčev et al., 2007).

Role in Hydroalumination Reactions

The compound has been involved in hydroalumination reactions, specifically in the synthesis of functionalized alkynylsilanes. These reactions demonstrate its utility in the creation of complex organometallic structures, which can be further used in various chemical synthesis pathways (Uhl et al., 2014).

Silane as a Radical Mediator

Tris(trimethylsilyl)silane, a related compound, has been used as a mediator in radical allylation reactions. This illustrates the broader potential of silane derivatives, including this compound, in facilitating various radical-based chemical transformations (Chatgilialoglu et al., 1996).

Mechanism of Action

Di-tert-Butylsilyl bis(trifluoromethanesulfonate), also known as Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) or Di-tert-butylbis(trifluoromethanesulfonyloxy)silane, is a chemical compound with a wide range of applications in the field of organic synthesis .

Target of Action

The primary targets of this compound are hydroxylic solvents and polyhydroxy compounds . It is commonly used as a protecting group for diols in oligonucleotide synthesis .

Mode of Action

Di-tert-Butylsilyl bis(trifluoromethanesulfonate) interacts with its targets by reacting with 1,2-, 1,3-, and 1,4-diols under mild conditions to give the corresponding dialkylsilylene derivatives .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of oligonucleotides and N-homoceramides . It also plays a role in the selective α-galactosylation in the synthesis of α-galactosyl ceramides .

Pharmacokinetics

It is known that the compound is sensitive to moisture and reacts rapidly with water and protic solvents .

Result of Action

The result of the compound’s action is the formation of dialkylsilylene derivatives from diols . These derivatives are used in the synthesis of various biochemical compounds, including oligonucleotides and N-homoceramides .

Action Environment

The action of Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is influenced by environmental factors such as the presence of water and protic solvents . The compound is moisture-sensitive and should be stored in an inert atmosphere at room temperature .

Safety and Hazards

Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is a combustible liquid and may be corrosive to metals . It causes severe skin burns and eye damage . It should be stored in a well-ventilated place and kept cool . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name |

[ditert-butyl(trifluoromethylsulfonyloxy)silyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F6O6S2Si/c1-7(2,3)25(8(4,5)6,21-23(17,18)9(11,12)13)22-24(19,20)10(14,15)16/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHKPYLEVGCJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C(C)(C)C)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F6O6S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337994 | |

| Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85272-31-7 | |

| Record name | Bis(1,1-dimethylethyl)[[(trifluoromethyl)sulfonyl]oxy]silyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85272-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butylsilanediyl bis(trifluoromethanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-t-butylsilylbis(trifluoromethanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.